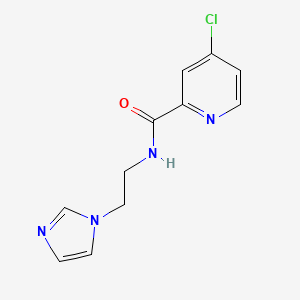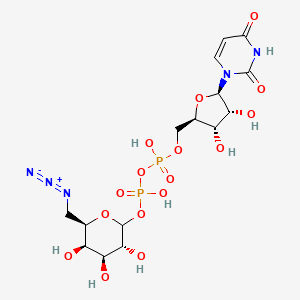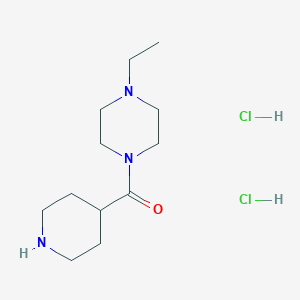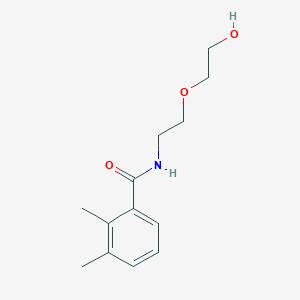
n-(2-(1h-Imidazol-1-yl)ethyl)-4-chloropicolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(2-(1h-Imidazol-1-yl)ethyl)-4-chloropicolinamide: is a compound that features both an imidazole ring and a picolinamide moiety The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the picolinamide moiety is derived from picolinic acid, which is a derivative of pyridine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(1h-Imidazol-1-yl)ethyl)-4-chloropicolinamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Ethyl Chain: The ethyl chain can be introduced via an alkylation reaction using an appropriate alkyl halide.
Formation of the Picolinamide Moiety: The picolinamide moiety can be synthesized by reacting 4-chloropicolinic acid with an amine to form the amide bond.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The chlorine atom on the picolinamide moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives of the picolinamide moiety.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Antimicrobial Activity: It may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine:
Drug Development: The compound can be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of n-(2-(1h-Imidazol-1-yl)ethyl)-4-chloropicolinamide depends on its specific application. In the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. The imidazole ring can interact with metal ions or other functional groups in the enzyme’s active site, while the picolinamide moiety can form hydrogen bonds or hydrophobic interactions.
相似化合物的比较
n-(2-(1h-Imidazol-1-yl)ethyl)-4-methylpicolinamide: Similar structure but with a methyl group instead of a chlorine atom.
n-(2-(1h-Imidazol-1-yl)ethyl)-4-bromopicolinamide: Similar structure but with a bromine atom instead of a chlorine atom.
n-(2-(1h-Imidazol-1-yl)ethyl)-4-fluoropicolinamide: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness: The presence of the chlorine atom in n-(2-(1h-Imidazol-1-yl)ethyl)-4-chloropicolinamide can influence its reactivity and interactions with other molecules. Chlorine is more electronegative than hydrogen, methyl, or bromine, which can affect the compound’s electronic properties and its ability to participate in various chemical reactions.
属性
分子式 |
C11H11ClN4O |
|---|---|
分子量 |
250.68 g/mol |
IUPAC 名称 |
4-chloro-N-(2-imidazol-1-ylethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C11H11ClN4O/c12-9-1-2-14-10(7-9)11(17)15-4-6-16-5-3-13-8-16/h1-3,5,7-8H,4,6H2,(H,15,17) |
InChI 键 |
CVCNUILRCAKAEF-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1Cl)C(=O)NCCN2C=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Oxa-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B14901647.png)
![5,7-Dichloro-8-fluoropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B14901648.png)


![Methyl (1-(bicyclo[2.2.1]Heptan-2-yl)ethyl)carbamate](/img/structure/B14901697.png)

![(S)-1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine](/img/structure/B14901702.png)
![Ethyl 5-(2-methoxyphenyl)-1-(4-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B14901715.png)




![3-[(cis-2-Pentenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14901741.png)
